3-(2-chlorophenyl)-1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}urea
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Overview
Description
3-(2-chlorophenyl)-1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}urea is a complex organic compound that features a urea moiety linked to a chlorophenyl group and a pyrazolylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chlorophenyl isocyanate with 2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-(2-chlorophenyl)-1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-1-{2-hydroxy-2-[4-(1H-imidazol-1-yl)phenyl]ethyl}urea
- 3-(2-chlorophenyl)-1-{2-hydroxy-2-[4-(1H-triazol-1-yl)phenyl]ethyl}urea
- 3-(2-chlorophenyl)-1-{2-hydroxy-2-[4-(1H-tetrazol-1-yl)phenyl]ethyl}urea
Uniqueness
3-(2-chlorophenyl)-1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}urea is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The pyrazole moiety can enhance the compound’s binding affinity to certain biological targets and improve its stability under physiological conditions.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c19-15-4-1-2-5-16(15)22-18(25)20-12-17(24)13-6-8-14(9-7-13)23-11-3-10-21-23/h1-11,17,24H,12H2,(H2,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAVEWDUJRMYGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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